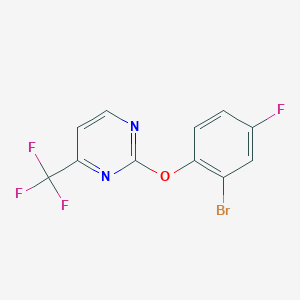
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine
説明
2-(2-Bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine (2-BFPT) is a compound of interest in the scientific community due to its unique properties and potential applications in a variety of fields. 2-BFPT is a trifluoromethylated pyrimidine derivative, which is a type of heterocyclic compound that can be found in a variety of biological molecules, such as nucleic acids and proteins. The compound has been studied in the context of drug design, materials science, and biochemistry.
科学的研究の応用
Cancer Research
Fluorinated pyrimidines, like 5-Fluorouracil (5-FU), are widely used in cancer treatment, treating over 2 million patients annually. Research focuses on synthesizing these compounds, including radioactive and stable isotope incorporation, to understand their metabolism and biodistribution. Studies also explore their mechanism of action, particularly how they interfere with nucleic acid structure and function, offering insights into their application in personalized medicine (Gmeiner, 2020).
Inflammation and Kinase Inhibition
Pyrimidines are explored for their role in inhibiting p38 mitogen-activated protein (MAP) kinase, a key player in proinflammatory cytokine release. The design, synthesis, and activity studies of tri- and tetra-substituted imidazole scaffolds show potential in creating selective inhibitors for therapeutic interventions in inflammation-related diseases (Scior et al., 2011).
Optoelectronic Materials
Research into quinazolines and pyrimidines extends to their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for developing novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. This highlights their potential in the creation of advanced optoelectronic devices (Lipunova et al., 2018).
Optical Sensors
Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as optical sensors. They have been applied in detecting various analytes, showcasing the versatility of pyrimidines in sensor technology (Jindal & Kaur, 2021).
Anti-inflammatory Research
Pyrimidines show significant anti-inflammatory effects by inhibiting the expression and activity of vital inflammatory mediators. This suggests their potential in developing new anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
特性
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF4N2O/c12-7-5-6(13)1-2-8(7)19-10-17-4-3-9(18-10)11(14,15)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWOYASXOGSQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
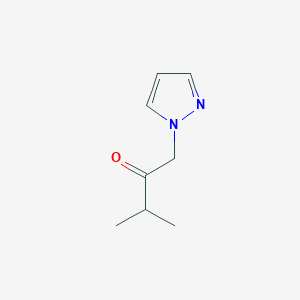





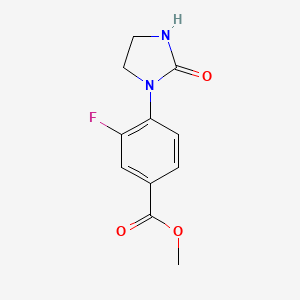
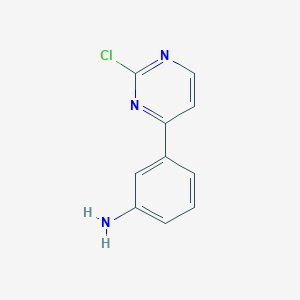
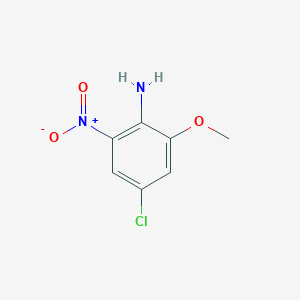

![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)